4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-amino-4-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-11(10-8(6)9)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
AAZBRLOOGVNFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a two-stage approach:
Stage 1: Pyrazole Core Construction
The pyrazole ring is formed by condensation reactions involving hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. This step often involves regioselective substitution to install the amino and methyl groups at the 3- and 4-positions, respectively.Stage 2: Alkylation to Introduce Butan-2-ol Side Chain
The pyrazole nitrogen (N-1) is alkylated with an appropriate alkylating agent bearing the butan-2-ol moiety or its precursor, typically via nucleophilic substitution reactions.
Detailed Synthetic Routes
Pyrazole Ring Formation
Condensation of Hydrazine with β-Diketones or Chalcones
According to literature on substituted pyrazoles, the pyrazole core is synthesized by reacting hydrazine derivatives (e.g., 3-amino-4-methylhydrazine) with 1,3-dicarbonyl compounds or chalcone analogs under reflux in ethanol or other polar solvents. Catalysts such as iodine (I2) or copper triflate have been used to enhance yields and regioselectivity. For example, the condensation of phenyl hydrazine with trifluoromethyl diketones afforded pyrazole derivatives in moderate to high yields (60-83%) under mild conditions.Catalytic and Additive Effects
Use of iodine with 10 mol% p-toluenesulfonic acid (TsOH) as an additive has been shown to improve yields significantly (up to 83%) in pyrazole synthesis. Alternative halogenating agents like bromine or N-chlorosuccinimide (NCS) were less effective.
Alkylation to Attach Butan-2-ol Group
N-Alkylation of Pyrazole Nitrogen
The pyrazole nitrogen is alkylated using alkyl halides or tosylates bearing a protected or free butan-2-ol moiety. For instance, 3-amino-4-methylpyrazole can be reacted with 4-bromobutan-2-ol or its derivatives under basic conditions (e.g., K2CO3 in DMF) to yield the target compound.Multi-step Synthesis
The butan-2-ol side chain can be introduced via multi-step sequences where the alkylating agent is synthesized separately. This may involve protection/deprotection steps to avoid side reactions with the amino group on the pyrazole ring.
Representative Reaction Scheme
Research Findings and Analysis
Catalyst Efficiency : Iodine catalysis in pyrazole formation is superior to other halogenating agents, providing higher yields and cleaner reactions.
Regioselectivity : The presence of the methyl group at the 4-position is controlled by the choice of starting diketone and reaction conditions, preventing isomer formation.
Functional Group Compatibility : The amino group on the pyrazole ring remains intact during alkylation, indicating mild reaction conditions that avoid side reactions.
Physical and Chemical Properties : The compound has a molecular weight of 169.22 g/mol and molecular formula C8H15N3O, consistent with literature data.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block for agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share core structural similarities with 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol but differ in substituents, stereochemistry, or functional groups:
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol (CAS: 1566940-23-5)
- Molecular Formula : C₇H₁₂BrN₃O
- Molecular Weight : 234.09 g/mol
- Substituents : Bromine (-Br) replaces the methyl group at position 4 of the pyrazole ring.
Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate (CAS: 1339763-53-9)
- Molecular Formula : C₉H₁₅N₃O₂
- Molecular Weight : 197.24 g/mol
- Substituents: A methyl ester (-COOCH₃) replaces the hydroxyl (-OH) group on the butanol chain.
- Properties: The ester group introduces hydrolytic instability but may improve membrane permeability in drug design.
(2R)-4-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol (CAS: 2227826-52-8)
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.24 g/mol
- Substituents : Two methyl groups at positions 1 and 3 of the pyrazole; stereochemistry (R-configuration) at the hydroxyl-bearing carbon.
- Properties: The absence of an amino group reduces hydrogen-bonding capacity, while stereochemistry may influence receptor binding in chiral environments. No experimental data on melting/boiling points are reported .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group Modifications |
|---|---|---|---|---|---|
| 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol | Not Available | C₈H₁₅N₃O | 169.23 (calculated) | -NH₂ (C3), -CH₃ (C4) | -OH on butanol chain |
| 4-(3-Amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol | 1566940-23-5 | C₇H₁₂BrN₃O | 234.09 | -Br (C4) | Bromine substitution |
| Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate | 1339763-53-9 | C₉H₁₅N₃O₂ | 197.24 | -COOCH₃ (ester) | Esterification of hydroxyl group |
| (2R)-4-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol | 2227826-52-8 | C₉H₁₆N₂O | 168.24 | -CH₃ (C1, C3), R-configuration | Lack of amino group; stereochemical modification |
Research Implications and Gaps
- Bioactivity: The amino group in 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-amino analogs like the dimethyl derivative .
- Synthetic Utility : Bromo-substituted analogs (e.g., CAS 1566940-23-5) could serve as intermediates for cross-coupling reactions, whereas ester derivatives (e.g., CAS 1339763-53-9) might be precursors for prodrug development .
- Data Limitations : Experimental data on solubility, stability, and pharmacokinetics are absent for all compounds, highlighting the need for further studies.
Methodological Considerations
Structural characterization of these compounds likely employs techniques such as X-ray crystallography, with programs like SHELXL being widely used for refinement .
Biological Activity
4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic use.
Chemical Structure and Properties
The molecular formula of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is C8H15N3O, with a molecular weight of 169.22 g/mol. The structure is characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Amino Group : Contributes to hydrogen bonding capabilities.
- Hydroxyl Group : Enhances solubility and reactivity.
Table 1: Structural Features of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol
| Feature | Description |
|---|---|
| Molecular Formula | C8H15N3O |
| Molecular Weight | 169.22 g/mol |
| Functional Groups | Amino, Hydroxyl |
| Ring Structure | Pyrazole |
The biological activity of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol is primarily attributed to its interactions with various enzymes and receptors. The amino group facilitates hydrogen bonding, while the pyrazole ring can engage in π-π interactions, modulating protein activity. This compound has been studied for its potential roles in:
- Inflammation Modulation : It may influence pathways related to inflammatory responses.
- Microbial Resistance : The compound shows promise in combating microbial infections, potentially through mechanisms that disrupt bacterial cell function.
Case Studies and Research Findings
Recent studies have explored the biological properties of related pyrazole derivatives, providing insights into the activity of compounds similar to 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol.
- Anticancer Activity : A study on pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can enhance anticancer properties. For example, certain substitutions led to significant reductions in cancer cell viability (A549 lung cancer cells) .
- Enzyme Inhibition : Research has shown that pyrazole derivatives can act as inhibitors for specific enzymes involved in inflammatory pathways, suggesting that 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butan-2-ol might exhibit similar inhibitory effects .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
